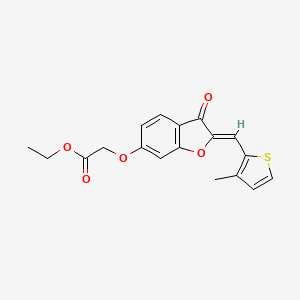

(Z)-Ethyl-2-((2-((3-Methylthiophen-2-yl)methylen)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H16O5S and its molecular weight is 344.38. The purity is usually 95%.

BenchChem offers high-quality (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Thiophen-basierte Verbindungen haben in der organischen Elektronik aufgrund ihrer einzigartigen Eigenschaften an Bedeutung gewonnen. Das erwähnte (Z)-Ethyl-Derivat, mit seiner planaren Struktur und der erweiterten π-Konjugation, kann in organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und Solarzellen verwendet werden .

Organische Elektronik und Optoelektronik

Wirkmechanismus

Target of Action

Similar thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .

Mode of Action

It is known that thiophene-based conjugated polymers exhibit exceptional optical and conductive properties .

Biochemical Pathways

The compound may be involved in optoelectronic pathways due to its potential use in electronic applications .

Result of Action

Similar compounds have been shown to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Action Environment

Similar compounds have been used in various environments for electronic and optoelectronic applications .

Biologische Aktivität

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

This compound features a benzofuran moiety linked to a thiophene group, which is significant for its biological activity. The synthesis typically involves the reaction of appropriately substituted benzofuran derivatives with thiophene aldehydes, often utilizing standard organic synthesis techniques such as reflux and crystallization.

Antioxidant Activity

Research indicates that compounds containing benzofuran and thiophene structures exhibit notable antioxidant properties. The presence of these heterocycles contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

A significant focus has been on the compound's ability to inhibit various enzymes, particularly those involved in neurotransmitter metabolism. For instance, similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is critical in the treatment of neurodegenerative diseases.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and promoted cell survival through mechanisms involving antioxidant activity and enzyme inhibition.

- Anticancer Properties : Another investigation focused on the anticancer potential of benzofuran derivatives, revealing that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and inhibition of tumor growth in vivo.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate behaves within biological systems. Key parameters include:

- Absorption : The compound shows favorable absorption characteristics due to its lipophilicity.

- Distribution : Predicted to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, necessitating further studies on drug-drug interactions.

Eigenschaften

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-3-21-17(19)10-22-12-4-5-13-14(8-12)23-15(18(13)20)9-16-11(2)6-7-24-16/h4-9H,3,10H2,1-2H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQODJXVBDUJLE-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.